molecular formula C12H18N2O3S B2583941 Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate CAS No. 438532-76-4

Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B2583941
CAS No.: 438532-76-4
M. Wt: 270.35
InChI Key: RMOHHYVQLGLJEM-UHFFFAOYSA-N
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Description

“Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 270.35 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Metabolism and Biochemical Pathways

Research has elucidated the metabolic pathways and biochemical interactions of compounds related to Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate. Studies on similar compounds have demonstrated their metabolism in biological systems and the identification of metabolites, providing insights into their biochemical behavior and potential applications in understanding drug metabolism and designing new therapeutic agents (Kanamori et al., 2002), (Banijamali et al., 1999).

Synthesis and Medicinal Chemistry

The compound's synthesis has been a subject of study, leading to the development of various derivatives with potential medicinal applications. Research on similar structures has led to the creation of novel pyrimidine derivatives and their evaluation in medicinal contexts, suggesting the compound's framework can serve as a base for developing new therapeutics with specific biological activities (Dorigo et al., 1996).

Pharmacodynamics and Therapeutic Potentials

Investigations into compounds structurally related to this compound have explored their pharmacodynamics, shedding light on their potential therapeutic effects and interactions with biological systems. Studies have demonstrated the effects of similar compounds on cardiovascular systems and their potential as cardiovascular agents (Novinson et al., 1982).

Structural and Molecular Analysis

Research has also focused on the structural analysis and molecular properties of compounds akin to this compound, contributing to a deeper understanding of their molecular characteristics and how these relate to their biological functions and potential applications in medicinal chemistry (Degraw et al., 1997).

Properties

IUPAC Name

propyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-5-6-17-12(16)8-7(2)9(18-10(8)13)11(15)14(3)4/h5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOHHYVQLGLJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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